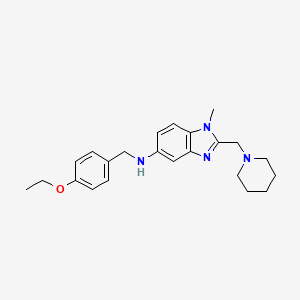![molecular formula C30H32N2O4 B11052405 4-hydroxy-4-methyl-6-oxo-N,N'-diphenyl-2-[4-(propan-2-yl)phenyl]cyclohexane-1,3-dicarboxamide](/img/structure/B11052405.png)
4-hydroxy-4-methyl-6-oxo-N,N'-diphenyl-2-[4-(propan-2-yl)phenyl]cyclohexane-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYL-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-13-DICARBOXAMIDE is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique cyclohexane structure, which is functionalized with multiple phenyl groups and a carboxamide moiety.
Preparation Methods
The synthesis of 4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYL-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-13-DICARBOXAMIDE typically involves the reaction of N-arylamides of acetoacetic acid with benzalacetone and 4-chlorobenzalacetone under basic conditions (KOH) in methanol at room temperature . The reaction conditions can be adjusted by varying the amount of potassium hydroxide used, which can lead to the formation of dehydration products . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYL-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-13-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various functionalized cyclohexanone derivatives.
Biology: The compound exhibits biological activities such as analgesic and anti-inflammatory effects.
Industry: The compound is used in the production of fluorescent agents and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYL-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-13-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its analgesic activity is attributed to its ability to modulate pain receptors and pathways in the nervous system . The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar compounds include other functionalized cyclohexanone derivatives such as:
Ketamine: A non-inhalation anesthetic with analgesic activity.
Naloxone: An opioid receptor antagonist used in the treatment of opioid overdose.
Tetracycline: A broad-spectrum antibiotic. Compared to these compounds, 4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYL-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-13-DICARBOXAMIDE is unique due to its specific structural features and diverse range of applications.
Properties
Molecular Formula |
C30H32N2O4 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
4-hydroxy-4-methyl-6-oxo-1-N,3-N-diphenyl-2-(4-propan-2-ylphenyl)cyclohexane-1,3-dicarboxamide |
InChI |
InChI=1S/C30H32N2O4/c1-19(2)20-14-16-21(17-15-20)25-26(28(34)31-22-10-6-4-7-11-22)24(33)18-30(3,36)27(25)29(35)32-23-12-8-5-9-13-23/h4-17,19,25-27,36H,18H2,1-3H3,(H,31,34)(H,32,35) |
InChI Key |
LYJYZVIBXGVETA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)NC3=CC=CC=C3)(C)O)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chloroanilino)methyl]-4-(4-fluorophenyl)-N~3~-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11052341.png)
![2-(2,5-Difluorophenyl)-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11052344.png)
![[5-amino-2-tert-butyl-4-cyano-2-(2-hydroxyethoxy)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11052349.png)
![6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052350.png)
![7-(4-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11052357.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11052363.png)
![3-(2,6-Dichlorobenzyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052373.png)
![2-[(2-cyclopentyl-2H-tetrazol-5-yl)methyl]morpholine](/img/structure/B11052377.png)
![ethyl 5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B11052385.png)
![16-hydroxy-6-methoxy-8,12,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1,3,5,7,9,13,15,17-octaen-11-one](/img/structure/B11052393.png)

![1-imino-5a-methoxy-4-methyl-3-oxooctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile](/img/structure/B11052410.png)
![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile, 5-(2-fluorophenyl)-8-[(2-fluorophenyl)methyl]-7,8-dihydro-7-oxo-](/img/structure/B11052413.png)

